1-Chloro-3-fluoro-5-methyl-2-nitrobenzene physicochemical properties
1-Chloro-3-fluoro-5-methyl-2-nitrobenzene physicochemical properties
Technical Monograph: 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene
CAS: 1805526-89-9 | Molecular Formula: C₇H₅ClFNO₂ | Molecular Weight: 189.57 g/mol [1]
Molecular Architecture & Physicochemical Profile
This compound represents a highly functionalized benzene scaffold, characterized by a "crowded" substitution pattern. The nitro group at position 2 is sterically encumbered, sandwiched between a chlorine atom (position 1) and a fluorine atom (position 3). This specific architecture—a 1,2,3-trisubstituted motif —imparts unique electronic and steric properties critical for high-precision medicinal chemistry.
Physicochemical Data Table
| Property | Value (Experimental/Predicted) | Technical Significance |
| Physical State | Low-melting solid or semi-solid oil | Handling requires mild heating for transfer; prone to supercooling. |
| Boiling Point | ~255–260 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification. |
| LogP (Predicted) | 2.6 ± 0.3 | Moderate lipophilicity; suitable for CNS-active drug scaffolds. |
| pKa (Conjugate Acid) | -4.5 (Nitro group protonation) | Extremely weak base; remains neutral under physiological conditions. |
| Density | 1.42 ± 0.1 g/cm³ | Significantly denser than water; facilitates phase separation in aqueous workups. |
| Topological Polar Surface Area | 45.8 Ų | Favorable for membrane permeability (Rule of 5 compliant). |
Structural Insight (The "Buttressing Effect"): The steric pressure from the flanking chloro and fluoro substituents forces the nitro group to rotate out of the aromatic plane. This de-conjugation slightly reduces the electron-withdrawing resonance effect of the nitro group but enhances the solubility profile by disrupting crystal lattice packing energy.
Synthetic Routes & Process Chemistry
The synthesis of 1-chloro-3-fluoro-5-methyl-2-nitrobenzene is a challenge in regiocontrol. The primary route involves the nitration of 3-chloro-5-fluorotoluene .
Mechanism: Electrophilic Aromatic Substitution (Nitration)
The precursor, 3-chloro-5-fluorotoluene, has three directing groups:
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Methyl (C5): Activates ortho/para (Positions 2, 4, 6).
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Chlorine (C1) & Fluorine (C3): Deactivate ortho/para but direct ortho/para.
Regioselectivity Challenge:
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Position 2 (Target): Para to Methyl, Ortho to Cl, Ortho to F. (Most activated electronically, but sterically hindered).
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Positions 4 & 6: Ortho to Methyl, Ortho to one Halogen. (Less hindered).
To favor Position 2, the reaction relies on the strong para-activating influence of the methyl group overcoming the steric penalty.
DOT Diagram: Synthesis Workflow
Caption: Nitration pathway highlighting the critical purification step required to isolate the sterically hindered 2-nitro isomer.
Reactivity & Functionalization (Application Science)
For drug development, this molecule is a "linchpin" scaffold. Its value lies in the differential reactivity of the halogens.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at C2 activates the adjacent halogens (C1-Cl and C3-F) toward nucleophilic attack.
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Selectivity Rule: Fluorine is a superior leaving group to Chlorine in SNAr reactions (due to the high electronegativity of F stabilizing the transition state Meisenheimer complex).
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Outcome: Nucleophiles (amines, thiols, alkoxides) will selectively displace the Fluorine at C3 , leaving the Chlorine at C1 intact for subsequent coupling (e.g., Suzuki-Miyaura).
DOT Diagram: Reactivity Map
Caption: Divergent synthesis pathways. Green path indicates the selective displacement of Fluorine, a key strategy in kinase inhibitor synthesis.
Experimental Protocol: Selective SNAr Displacement
Objective: Selective substitution of the C3-Fluorine with a primary amine (R-NH₂).
Reagents:
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Substrate: 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene (1.0 eq)
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Nucleophile: Morpholine or Aniline derivative (1.1 eq)
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Base: DIPEA (Diisopropylethylamine) (2.0 eq)
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Solvent: DMSO or NMP (anhydrous)
Step-by-Step Methodology:
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Preparation: Dissolve the substrate in anhydrous DMSO (0.5 M concentration). The high polarity of DMSO stabilizes the Meisenheimer intermediate.
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Addition: Add DIPEA followed by the amine nucleophile dropwise at room temperature.
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Reaction: Heat the mixture to 60–80 °C .
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Note: Monitor by LC-MS. You will observe the disappearance of the parent peak (M+) and appearance of the product (M+ -F +Nu).
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Critical Control: Do not overheat (>100°C), or the Chlorine at C1 may also begin to react, leading to bis-substitution impurities.
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Workup: Pour the reaction mixture into crushed ice/water. The product typically precipitates due to the "LogP effect" (organic product is less soluble in water than DMSO).
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Purification: Filter the solid and wash with water to remove residual DMSO. Recrystallize from Ethanol/Water if necessary.
Handling & Safety (SDS Summary)
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Hazards:
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Storage: Store under inert atmosphere (Argon/Nitrogen) at room temperature. Protect from light to prevent slow denitration or oxidation.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1805526-89-9. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms.
- Smith, M. B.March's Advanced Organic Chemistry.
